molecular formula C8H9ClO B3054316 Benzene, 1-chloro-2-(methoxymethyl)- CAS No. 59579-08-7

Benzene, 1-chloro-2-(methoxymethyl)-

Cat. No.: B3054316
CAS No.: 59579-08-7
M. Wt: 156.61 g/mol
InChI Key: VVGDMTFRMSXUJC-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-2-(methoxymethyl)- is an organic compound with the molecular formula C8H9ClO It is a derivative of benzene, where a chlorine atom and a methoxymethyl group are substituted at the first and second positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzene, 1-chloro-2-(methoxymethyl)- involves the Blanc chloromethylation reaction. This reaction is carried out under acidic conditions with a zinc chloride catalyst. The formaldehyde carbonyl is protonated, making the carbon more electrophilic, which is then attacked by the aromatic pi-electrons of benzene, followed by rearomatization of the aromatic ring .

Industrial Production Methods

Industrial production of benzene, 1-chloro-2-(methoxymethyl)- typically involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-2-(methoxymethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form benzene derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of phase transfer catalysts.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Products include benzene derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include benzene derivatives with reduced functional groups.

Scientific Research Applications

Benzene, 1-chloro-2-(methoxymethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzene, 1-chloro-2-(methoxymethyl)- involves its interaction with various molecular targets. The chlorine atom and methoxymethyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-2-methyl-: Similar structure but with a methyl group instead of a methoxymethyl group.

    Benzene, 1-chloro-2-methoxy-: Similar structure but with a methoxy group instead of a methoxymethyl group.

Uniqueness

Benzene, 1-chloro-2-(methoxymethyl)- is unique due to the presence of both chlorine and methoxymethyl groups, which confer distinct reactivity and properties compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and applications.

Properties

IUPAC Name

1-chloro-2-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGDMTFRMSXUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450362
Record name Benzene, 1-chloro-2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59579-08-7
Record name Benzene, 1-chloro-2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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